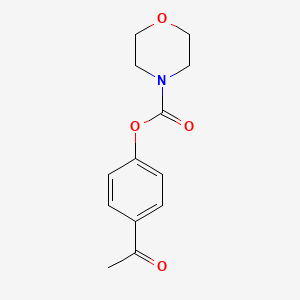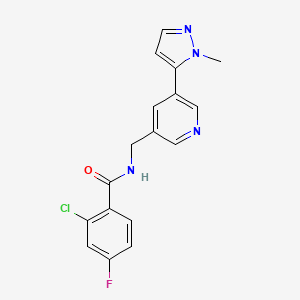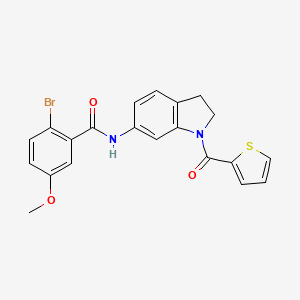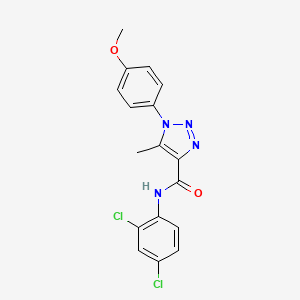![molecular formula C13H6ClF3N2S2 B2817263 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 1023515-07-2](/img/structure/B2817263.png)
3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products. It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research highlights the synthesis of various pyridine derivatives, demonstrating the utility of chloro, sulfanyl, and trifluoromethyl groups in creating complex heterocycles. These derivatives serve as key intermediates for further chemical transformations, facilitating the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Bradiaková et al., 2009).
Organic Synthesis Techniques
The research also encompasses advanced synthetic methodologies, including three-step synthesis processes for creating sulfanyl-substituted pyridines. These methods exemplify the role of functionalized pyridines in organic synthesis, offering pathways to synthesize structurally diverse molecules for various applications (Kobayashi et al., 2013).
Photoluminescent and Magnetic Materials
Compounds incorporating sulfanyl or trifluoromethyl groups in pyridine frameworks are investigated for their photoluminescent and magnetic properties. These materials are of interest for their potential use in sensors, organic light-emitting diodes (OLEDs), and as components in magnetic materials, highlighting the diverse applications of such chemical structures in materials science (Constable et al., 2014).
Agrochemical Applications
The synthesis and application of chloro- and trifluoromethyl-substituted pyridines as intermediates in the development of agrochemicals, particularly herbicides, is an area of significant research. These compounds offer a foundation for developing new agrochemical agents that can enhance crop protection strategies (Zheng-xiong, 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(4-isothiocyanatophenyl)sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2S2/c14-11-5-8(13(15,16)17)6-18-12(11)21-10-3-1-9(2-4-10)19-7-20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENYHAGYMLEVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)


![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)




![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)
![N-mesityl-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817201.png)
![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)
